3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide
CAS No.: 1334373-30-6
Cat. No.: VC5356527
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.47
* For research use only. Not for human or veterinary use.
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide - 1334373-30-6](/images/structure/VC5356527.png)
Specification
CAS No. | 1334373-30-6 |
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Molecular Formula | C16H18N4OS2 |
Molecular Weight | 346.47 |
IUPAC Name | 3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C16H18N4OS2/c1-9-10(2)23-15(17-9)19-14(21)6-5-12-8-22-16-18-13(7-20(12)16)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,17,19,21) |
Standard InChI Key | GIQZDIXEDPMIMH-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4)C |
Introduction
Structural Elucidation and Molecular Characteristics
3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide consists of three distinct moieties:
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Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings, substituted at position 6 with a cyclopropyl group.
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Propanamide linker: A three-carbon chain connecting the imidazo[2,1-b]thiazole system to the thiazole amine.
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4,5-Dimethylthiazol-2-yl group: A thiazole ring substituted with methyl groups at positions 4 and 5, serving as the amide’s nitrogen substituent.
The cyclopropyl substituent introduces steric constraints and electronic effects that may influence binding interactions in biological systems . The 4,5-dimethylthiazole moiety enhances lipophilicity, potentially improving membrane permeability .
Synthetic Pathways and Optimization Strategies
While no explicit synthesis of this compound is documented, its preparation can be inferred from methodologies used for analogous imidazo[2,1-b]thiazoles and thiazole amides :
Formation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. For example:
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Cyclopropyl introduction: A cyclopropane-containing precursor reacts with 2-aminothiazole derivatives under acidic conditions to form the bicyclic core .
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Functionalization at position 3: Alkylation or acylation reactions introduce side chains at position 3, as seen in the synthesis of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivatives .
Propanamide Linker Installation
The propanamide bridge likely forms through:
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Carboxylic acid activation: Conversion of a propanoic acid derivative to its acid chloride or active ester.
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Amide coupling: Reaction with 4,5-dimethylthiazol-2-amine using coupling agents like EDC/HOBt .
Representative Synthetic Scheme
Step | Reaction | Reagents/Conditions | Yield |
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1 | Cyclocondensation | Cyclopropanecarboxaldehyde, 2-aminothiazole, HCl (reflux) | 65–75% |
2 | Side chain elongation | Ethyl bromoacetate, K₂CO₃, DMF | 80% |
3 | Hydrazide formation | Hydrazine hydrate, ethanol | 90% |
4 | Amide coupling | 4,5-Dimethylthiazol-2-amine, EDC, DCM | 70% |
Physicochemical Properties and Analytical Data
Predicted properties derived from structural analogs include:
Solubility and Stability
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Solubility: Moderate solubility in DMSO (>10 mM), limited aqueous solubility (<1 mM at pH 7.4) .
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond .
Spectroscopic Characterization
Biological Activity and Mechanistic Insights
Although direct activity data for this compound is unavailable, structurally related molecules exhibit pronounced biological effects:
Hypothesized Targets
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Enoyl-ACP reductase (InhA): A key enzyme in mycobacterial fatty acid biosynthesis .
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Viral proteases: Potential inhibition of SARS-CoV-2 Mᵖʳᵒ via thiazole-amide interactions .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Synthetic optimization: Improving yields in cyclopropane ring formation (current step 1 yields ≤75%).
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ADME profiling: Addressing poor aqueous solubility through prodrug strategies or formulation advances.
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Target validation: High-throughput screening against bacterial/viral panels to confirm hypothesized mechanisms.
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